(1E)-N-tert-Butyl-2-chloro-2-methylpropan-1-imine
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Overview
Description
(1E)-N-tert-Butyl-2-chloro-2-methylpropan-1-imine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features a tert-butyl group, a chlorine atom, and a methyl group attached to the imine carbon, making it a unique and interesting molecule for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-tert-Butyl-2-chloro-2-methylpropan-1-imine typically involves the reaction of tert-butylamine with 2-chloro-2-methylpropanal. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the imine. The general reaction scheme is as follows:
[ \text{tert-Butylamine} + \text{2-chloro-2-methylpropanal} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid any side reactions with atmospheric moisture or oxygen.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
(1E)-N-tert-Butyl-2-chloro-2-methylpropan-1-imine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
Oxidation: Oxime or nitrile derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1E)-N-tert-Butyl-2-chloro-2-methylpropan-1-imine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1E)-N-tert-Butyl-2-chloro-2-methylpropan-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butyl-2-chloro-2-methylpropan-1-amine: Similar structure but with an amine group instead of an imine.
N-tert-Butyl-2-chloro-2-methylpropan-1-oxime: Oxime derivative of the imine.
N-tert-Butyl-2-chloro-2-methylpropan-1-nitrile: Nitrile derivative of the imine.
Uniqueness
(1E)-N-tert-Butyl-2-chloro-2-methylpropan-1-imine is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with other molecules. The chlorine atom and imine group offer sites for further chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
56990-50-2 |
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Molecular Formula |
C8H16ClN |
Molecular Weight |
161.67 g/mol |
IUPAC Name |
N-tert-butyl-2-chloro-2-methylpropan-1-imine |
InChI |
InChI=1S/C8H16ClN/c1-7(2,3)10-6-8(4,5)9/h6H,1-5H3 |
InChI Key |
RERIQGHTEXIRON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=CC(C)(C)Cl |
Origin of Product |
United States |
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